BENZ(a)ANTHRACENE, 3,4-DIHYDRO-
Description
Properties
CAS No. |
60968-01-6 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
3,4-dihydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-2,4,6-12H,3,5H2 |
InChI Key |
UWODATFVIWARKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Benz[a]anthracene to 3,4-Dihydrodiol
One classical approach involves the biotransformation or chemical oxidation of benz[a]anthracene:
- Rat liver microsomal or homogenate systems can hydroxylate benz[a]anthracene at the 3,4-bond, producing cis-3,4-dihydrodiol derivatives enzymatically.
- Chemical oxidation methods use chromic acid or other oxidants; however, direct chromic acid oxidation of benz[a]anthracene often leads to complex mixtures and resinous byproducts, making isolation difficult.
- Alternative mild oxidants such as potassium permanganate in acetic acid or peracetic acid have been explored, but these also tend to cause decomposition.
Epoxidation and Hydrolysis Route
- The 3,4-epoxide of benz[a]anthracene can be synthesized using peracid oxidants (e.g., m-chloroperbenzoic acid).
- Subsequent acid- or base-catalyzed hydrolysis of the epoxide ring yields the cis-3,4-dihydrodiol.
- This method mimics the enzymatic epoxidation and hydrolysis pathway and provides stereospecific dihydrodiols.
Organometallic and Catalytic Hydrogenation Methods
- Partial hydrogenation of benz[a]anthracene under controlled conditions can yield 3,4-dihydro derivatives.
- Use of Grignard reagents or other organometallics can functionalize the 3,4-positions, followed by oxidation or hydrolysis to introduce hydroxyl groups.
- For example, 3-methoxy-9,10-dimethyl-1,2-benzanthracene was prepared using methylmagnesium bromide and subsequent oxidation steps, illustrating the use of organometallic chemistry in related systems.
Experimental Data and Reaction Conditions
Representative Preparation Example
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Benz[a]anthracene + m-chloroperbenzoic acid (m-CPBA), dichloromethane, 0°C to room temp | Formation of 3,4-epoxybenz[a]anthracene | Epoxidation of 3,4-double bond |
| 2 | Hydrolysis with dilute acid (e.g., HCl in aqueous dioxane) | cis-3,4-dihydrodiol benz[a]anthracene | Ring opening of epoxide to dihydrodiol |
| 3 | Purification by chromatography | Isolated pure dihydrodiol | Confirmed by NMR and mass spectrometry |
Oxidation Attempts and Challenges
Mechanistic Insights and Stereochemistry
- The cis-configuration of the 3,4-dihydrodiol is consistent with enzymatic oxidation mechanisms and epoxide ring opening.
- The stereochemistry is crucial for biological activity and mutagenicity studies.
- The dihydrodiol can be further oxidized to quinones or epoxides for advanced synthetic or metabolic studies.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
BENZ(a)ANTHRACENE, 3,4-DIHYDRO- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Scientific Applications of Benz[a]anthracene-3,4-dihydrodiol
Benz[a]anthracene-3,4-dihydrodiol is a polycyclic aromatic hydrocarbon (PAH) metabolite with significant applications in scientific research, particularly in understanding the mechanisms of carcinogenesis and the toxicological effects of PAHs. Research has shown that benz[a]anthracene-3,4-dihydrodiol is more active as a tumor initiator than benz[a]anthracene itself .
Synthesis and Reactivity
Synthesis Benz[a]anthracene-3,4-dihydrodiol can be synthesized through the dihydroxylation of benz[a]anthracene. This process typically involves using osmium tetroxide as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO) in an organic solvent, such as dichloromethane, at room temperature. The resulting diol can be acetylated using acetic anhydride and a base like pyridine to yield diacetate.
Chemical Reactions Benz[a]anthracene-3,4-dihydrodiol undergoes several chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form epoxides and other oxidative metabolites. Reduction reactions can convert the diacetate back to the diol form, and the acetoxy groups can be substituted with other functional groups under appropriate conditions.
Research Applications
Cancer Research Benz[a]anthracene-3,4-dihydrodiol is primarily used in cancer research to study the mechanisms of carcinogenesis and the role of PAHs in cancer development. It has been observed that mice treated with trans-3,4-dihydroxy-3,4-dihydrobenz[a]anthracene developed malignant lymphoma, with a significantly higher percentage compared to those treated with benz[a]anthracene . Animal studies show that benz[a]anthracene can cause tumors in mice through various exposure routes, including gavage, topical application, and injection .
Mechanism of Action in Carcinogenesis The compound's mechanism of action involves its metabolic activation into reactive intermediates, which can form DNA adducts, leading to mutations and potentially cancer. Cytochrome P450 enzymes metabolize benz[a]anthracene-3,4-dihydrodiol to form diol epoxides, which are highly reactive and can bind to DNA. The high tumorigenicity of benz[a]anthracene-3,4-dihydrodiol supports the bay region theory of polycyclic hydrocarbon carcinogenicity . This theory posits that diol epoxides formed in the "bay region" of PAHs are responsible for their carcinogenic effects .
Biochemistry The compound is used to investigate enzyme-catalyzed reactions involving PAHs and their metabolites. For instance, rat liver dihydrodiol dehydrogenase (DDH) can oxidize BA-3,4-dihydrodiol, which is a highly mutagenic and tumorigenic metabolite of benz[a]anthracene (BA) .
Toxicology In toxicology, benz[a]anthracene-3,4-dihydrodiol helps in understanding the toxicological effects of PAHs and their derivatives on living organisms. Studies have shown that BA-3,4-dihydrodiol can cause Cu(II)-mediated DNA damage, including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine .
Environmental Science The compound is studied for its role in environmental pollution and its impact on ecosystems. Benz[a]anthracene is found in mixtures like coal tar, soots, coke oven emissions, and cigarette smoke, which are associated with human cancer .
Case Studies
Animal Studies Studies involving mice have demonstrated the carcinogenic potential of benz[a]anthracene and its metabolites. For example, newborn Swiss-Webster mice injected with trans-3,4-dihydroxy-3,4-dihydrobenz[a]anthracene showed a higher incidence of malignant lymphoma and pulmonary adenomas compared to those treated with benz[a]anthracene . Another study showed that topical applications of benz[a]anthracene and its dihydrodiols on mouse skin revealed that benz[a]anthracene 3,4-dihydrodiol was a more active tumor initiator than the parent compound .
Enzyme Interaction Studies Rat liver dihydrodiol dehydrogenase (DDH) has been shown to reduce the mutagenicity of benz[a]anthracene by oxidizing BA-3,4-dihydrodiol. Kinetic studies have provided insights into the enzymatic catalysis, with specific kinetic constants determined for the oxidation of BA-3,4-dihydrodiol by rat liver DDH .
Data Table
| Application | Description |
|---|---|
| Cancer Research | Used to study carcinogenesis mechanisms and the role of PAHs in cancer development. |
| Biochemistry | Used to investigate enzyme-catalyzed reactions involving PAHs and their metabolites. |
| Toxicology | Helps understand the toxicological effects of PAHs and their derivatives on living organisms. |
| Environmental Science | Studied for its role in environmental pollution and its impact on ecosystems. |
| Animal Studies | Demonstrates carcinogenic potential in mice, with increased incidences of tumors and lymphomas. |
| Enzyme Interaction | Rat liver dihydrodiol dehydrogenase |
Mechanism of Action
The mechanism of action of BENZ(a)ANTHRACENE, 3,4-DIHYDRO- involves its metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as dihydrodiols and epoxides. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis . The compound’s molecular targets include DNA and various enzymes involved in its metabolism .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Benz(a)Anthracene Derivatives
*CAS No. inferred from .
Key Observations:
- Hydrogenation and Reactivity: Partial hydrogenation (e.g., 3,4-dihydro-) increases metabolic flexibility, enabling dihydrodiol formation. Full hydrogenation (e.g., tetrahydro derivatives) reduces aromaticity and carcinogenicity .
- Methyl Substitution: 7,12-Dimethylbenz(a)anthracene exhibits higher carcinogenicity due to methyl groups stabilizing reactive intermediates .
Carcinogenicity and the Bay Region Theory
Table 2: Tumorigenic Activity in Animal Models
Key Findings:
- Bay Region Theory : The exceptional activity of 3,4-dihydrodiol derivatives stems from epoxidation at the sterically hindered "bay region" (between C1 and C12), forming stable diol-epoxides that resist detoxification .
- Metabolite Hierarchy: 3,4-Dihydrodiol is 10–100× more tumorigenic than BA itself, while its diol-epoxides are ultimate carcinogens .
Metabolic Pathways and Toxicity
- BA Oxidation : Cytochrome P450 enzymes oxidize BA to 3,4-dihydrodiol, which is further epoxidized to diol-epoxides. These electrophiles form covalent DNA adducts, primarily at guanine residues .
- Comparative Detoxification : Tetrahydro derivatives (e.g., 1,2,3,4-tetrahydrodibenzo[a,h]anthracene) lack the bay region, reducing epoxide stability and toxicity .
Biological Activity
Benz(a)anthracene, 3,4-dihydro- is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention in cancer research due to its biological activity, particularly its carcinogenic properties. This compound is a metabolite of benz(a)anthracene and is involved in various biochemical pathways that lead to cellular damage and malignancy.
- Chemical Formula : C18H12
- CAS Number : 80433-92-7
- Molecular Weight : 228.24 g/mol
The biological activity of Benz(a)anthracene, 3,4-dihydro- primarily involves its metabolic activation to reactive intermediates that can form DNA adducts. These adducts can lead to mutations and ultimately cancer. The compound is metabolized by cytochrome P450 enzymes into diol epoxides, which are highly reactive and capable of binding to DNA, thus initiating carcinogenesis .
Carcinogenicity Studies
Numerous studies have investigated the carcinogenic potential of Benz(a)anthracene, 3,4-dihydro-. The following table summarizes key findings from various research studies:
Case Studies
-
Malignant Transformation in Mouse Fibroblasts :
A study tested the ability of various dihydrodiols derived from benz(a)anthracene to induce malignant transformation in mouse M2 fibroblasts. The 3,4-dihydrodiol was found to be the most active among the tested compounds, supporting the hypothesis that non-I-region dihydrodiols are crucial for metabolic activation leading to carcinogenesis . -
Pulmonary Adenomas :
In another experiment involving Swiss-Webster mice, trans-3,4-dihydrodiol caused approximately 35-fold more pulmonary adenomas compared to benz(a)anthracene itself. This highlights the enhanced carcinogenicity associated with this specific metabolite .
Mutagenicity and Toxicology
Benz(a)anthracene, 3,4-dihydro- has been shown to exhibit mutagenic properties across various cell types:
- DNA Damage : Positive results for DNA damage were observed in primary rat hepatocytes and HeLa cells .
- Chromosomal Effects : Tests indicated chromosomal aberrations in Chinese hamster ovary cells .
- Cell Transformation : Positive results were also noted in Syrian hamster embryo cells, indicating its potential for inducing cellular transformation .
Q & A
Q. How can researchers address discrepancies in reported carcinogenicity potencies of 3,4-dihydrobenz(a)anthracene across rodent models?
- Resolution Strategy :
- Conduct dose-response studies with standardized administration routes (oral vs. dermal) to account for bioavailability differences .
- Apply benchmark dose (BMD) modeling to reconcile interspecies variability in tumor incidence data .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
